molecular formula C18H19N3O3S2 B2906689 N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide CAS No. 899724-61-9

N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide

Cat. No.: B2906689
CAS No.: 899724-61-9
M. Wt: 389.49
InChI Key: NZUXGIRBZCETDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide is a thioacetamide derivative featuring a 1,2,4-thiadiazine ring system fused to a benzene moiety. The compound’s structure includes an N-benzyl-N-ethylacetamide substituent, which introduces steric bulk and lipophilicity, factors critical for pharmacokinetic behavior and target engagement .

Properties

IUPAC Name

N-benzyl-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-2-21(12-14-8-4-3-5-9-14)17(22)13-25-18-19-15-10-6-7-11-16(15)26(23,24)20-18/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUXGIRBZCETDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19N3O3S2
  • Molecular Weight : 389.49 g/mol
  • CAS Number : 899724-61-9
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • KATP Channel Activation : The compound acts as an activator of ATP-sensitive potassium channels (KATP channels), influencing insulin release from pancreatic beta cells and vascular smooth muscle tissue. This mechanism suggests potential applications in managing diabetes and cardiovascular diseases .
  • Antiviral Activity : It has been shown to inhibit the hepatitis C virus (HCV) polymerase (NS5B), indicating its potential as an antiviral agent. The inhibition of viral replication is a crucial aspect of its therapeutic profile .
  • Inhibition of G Protein-Coupled Receptors : Similar compounds have demonstrated the ability to inhibit the mas-related G protein-coupled receptor X2 (MRGX2), which may contribute to analgesic effects .

Biological Activities

This compound exhibits a range of biological activities:

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntiviralInhibits HCV polymerase and shows activity against SARS-CoV-2 RdRp
AntihypertensivePotential to lower blood pressure through KATP channel modulation
AntidiabeticInfluences insulin secretion and glucose metabolism
AnticancerExhibits cytotoxic effects in certain cancer cell lines

Case Studies and Research Findings

Several studies have explored the efficacy of N-benzyl derivatives with similar structures:

  • SARS-CoV-2 Inhibition : A study identified several N-benzyl-acetamides as potent inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with IC50 values ranging from 1.11 µM to 4.55 µM. These findings suggest that modifications in the benzyl group can enhance antiviral potency .
  • Anticancer Properties : Research has indicated that derivatives of benzothiadiazine compounds exhibit selective cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .
  • KATP Channel Modulation : Investigations into the effects on KATP channels reveal that these compounds can influence insulin release dynamics in pancreatic cells, which is critical for diabetes management .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The target compound shares a common scaffold with analogs bearing the 1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl moiety. Key structural comparisons include:

Substituents on the Acetamide Nitrogen
  • Target Compound : N-Benzyl-N-ethyl group.
  • N-(4-Chloro-2-Fluorophenyl)-2-((4-Ethyl-1,1-Dioxido-4H-Benzo[e][1,2,4]Thiadiazin-3-Yl)Thio)Acetamide (CAS 1031956-21-4): The chloro-fluorophenyl substituent adds electronegative halogen atoms, which may improve binding affinity to hydrophobic pockets in biological targets .
Modifications to the Thiadiazine Ring
  • Methyl 2-((7-Fluoro-1,1-Dioxido-4H-Benzo[e][1,2,4]Thiadiazin-3-Yl)Thio)Acetate (CAS 886957-09-1): A fluorine atom at position 7 on the benzene ring increases metabolic stability and electron density, while the ester group (vs. acetamide) alters hydrolysis kinetics and bioavailability .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-Benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide C19H20N3O3S2 410.5 N-Benzyl, N-ethyl Balanced lipophilicity and steric bulk
2-((1,1-Dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide C18H19N3O3S2 389.5 N-Mesityl High hydrophobicity
N-(4-Chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide C17H15ClFN3O3S2 427.9 N-(4-Chloro-2-fluorophenyl), 4-Ethyl Halogen-enhanced binding potential
Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate C12H11FN2O4S2 330.3 Methyl ester, 7-Fluoro Ester prodrug potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Thiolation of the benzo[e][1,2,4]thiadiazine core using sulfur-containing reagents under inert atmosphere (e.g., nitrogen).
  • Step 2 : Alkylation with N-benzyl-N-ethylacetamide derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours.
  • Critical Parameters : Control pH (7–8) with triethylamine, maintain anhydrous conditions, and monitor progress via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution).

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry (e.g., thioether linkage at C3 of the thiadiazine ring) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₀H₂₁N₃O₃S₂) and isotopic distribution .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile:water mobile phase) .
    • Supplementary Methods : IR spectroscopy for functional group identification (e.g., sulfone S=O stretches at ~1350–1300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict the compound’s interactions with biological targets such as kinases or GPCRs?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets (e.g., MAPK14). Focus on hydrogen bonding with sulfone groups and hydrophobic interactions with the benzyl moiety .
  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for reactivity prediction .
  • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ data from kinase inhibition assays .

Q. What experimental strategies address contradictions in biological activity data across cell-based assays?

  • Troubleshooting Framework :

  • Dose-Response Analysis : Replicate assays with 10-point dilution series (0.1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .
  • Orthogonal Assays : Cross-validate using SPR (binding affinity) and fluorescence polarization (target engagement) .
  • Metabolic Stability Testing : Rule out false negatives due to rapid degradation in cell media (e.g., LC-MS/MS quantification of parent compound over 24 hours) .

Q. How does modifying the benzothiadiazine sulfone group impact the compound’s pharmacokinetic profile?

  • Design Strategy :

  • Sulfone Isosteres : Replace with phosphonate or trifluoromethyl groups to enhance metabolic stability (assessed via microsomal half-life assays) .
  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl, amine) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
  • In Vivo Validation : Pharmacokinetic studies in rodent models to compare bioavailability (AUC₀–24) and clearance rates .

Methodological Considerations for Data Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?

  • Standardization :

  • Reaction Monitoring : Strict adherence to TLC/Rf values and in situ FTIR for real-time tracking of intermediate formation .
  • Batch Consistency : Use controlled lyophilization for solvent removal to prevent polymorphic variations .
  • Data Sharing : Publish full spectral datasets (NMR, HRMS) in open-access repositories (e.g., Zenodo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.